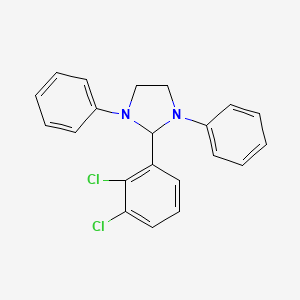![molecular formula C19H20F3N3O2 B2380835 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 524062-32-6](/img/structure/B2380835.png)
2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The trifluoromethoxy group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Molecular Structure Analysis
The compound contains a piperazine ring, which is a saturated cyclic molecule with the formula (CH2)4(NH)2. It also has two phenyl rings, which are aromatic and contribute to the compound’s stability .Chemical Reactions Analysis
The compound might undergo various chemical reactions. For instance, the piperazine ring can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Piperazine derivatives are generally stable and have a high boiling point due to the presence of the piperazine ring .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.
Acetylcholinesterase Inhibitors
The compound has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs) . AChEIs are a class of drugs that are used for treating several diseases such as Alzheimer’s disease, glaucoma, and myasthenia gravis. They work by blocking the action of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain that is involved in memory and learning.
Alzheimer’s Disease Treatment
Specifically, derivatives of this compound have been synthesized for the treatment of Alzheimer’s disease (AD) . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die. It’s the most common cause of dementia — a continuous decline in thinking, behavioral and social skills that disrupts a person’s ability to function independently.
Bioactivity Evaluation
The bioactivities of these derivatives were evaluated using the Ellman’s method . This method is commonly used to measure the concentration or activity of acetylcholinesterase in a sample.
Selective AChE Inhibitor
One of the synthesized compounds, referred to as compound 6g , exhibited potent inhibitory activity against AChE and poor inhibitory activity against butyrylcholinesterase (BuChE), indicating that it is a selective AChE inhibitor .
Kinetic Study of Inhibition
The mechanism of inhibition of compound 6g against AChE was analyzed by a kinetic study , which indicated that compound 6g is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide are D2/D3 dopamine receptors and acetylcholinesterase (AChE) . These targets play crucial roles in the central nervous system. D2/D3 receptors are involved in motor control, reward, and cognition, while AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
This compound interacts with its targets by binding to them, thereby modulating their activity. In the case of D2/D3 receptors, it acts as a ligand , binding to the receptor and influencing its signaling . For AChE, it functions as an inhibitor , preventing the enzyme from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter .
Biochemical Pathways
The interaction of this compound with D2/D3 receptors and AChE affects several biochemical pathways. By acting on D2/D3 receptors, it influences the dopaminergic pathways involved in motor control, reward, and cognition . Its inhibitory action on AChE affects the cholinergic pathway , leading to increased levels of acetylcholine, which can enhance memory and learning .
Pharmacokinetics
Its ability to cross the blood-brain barrier suggests good bioavailability, enabling it to exert its effects on the central nervous system .
Result of Action
The binding of this compound to D2/D3 receptors and its inhibitory action on AChE result in a range of molecular and cellular effects. These include modulation of neurotransmitter signaling, leading to potential improvements in motor control, reward, cognition, memory, and learning .
properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)27-17-8-6-15(7-9-17)23-18(26)14-24-10-12-25(13-11-24)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPOXARBWBFKET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


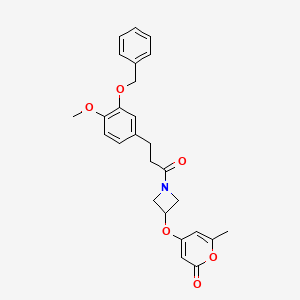

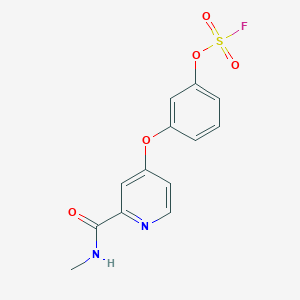
![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)
![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)
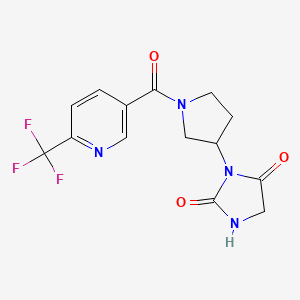
![2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B2380766.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2380768.png)
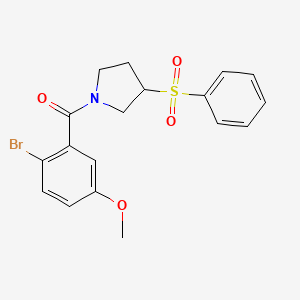
![2-methyl-3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]propanenitrile](/img/structure/B2380771.png)

